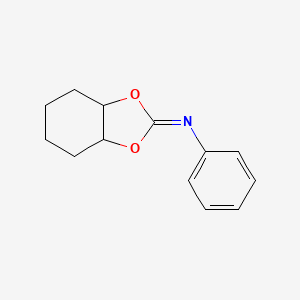
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is an organic compound that belongs to the class of imines It features a phenyl group attached to a hexahydro-1,3-benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reductive amination of a ketone with aniline under mildly acidic conditions, which forms the imine intermediate. This intermediate can then undergo cyclization to form the hexahydro-1,3-benzodioxole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using catalysts such as palladium or nickel. These processes are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A structurally related compound with a methylenedioxyphenyl group.
Benzophenone imine: Another imine compound used as an ammonia equivalent in synthetic chemistry
Uniqueness
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is unique due to its hexahydro-1,3-benzodioxole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imines and related compounds, making it a valuable subject of study in various research fields .
Properties
CAS No. |
109632-71-5 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-phenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-imine |
InChI |
InChI=1S/C13H15NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
CGGORSZCZDFNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)OC(=NC3=CC=CC=C3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















